"toxicological profile of hexachlorinated xylenes"
"toxicological profile of hexachlorinated xylenes"
TOXICOLOGICAL PROFILE: HEXACHLORINATED XYLENES
Focus:
PART 1: EXECUTIVE TECHNICAL SUMMARY
Compound Identity: Hexachlorinated xylenes (HCX) primarily refer to the side-chain chlorinated derivatives, most notably 1,4-bis(trichloromethyl)benzene (CAS: 68-36-0) and its meta-isomer 1,3-bis(trichloromethyl)benzene (CAS: 881-99-2). These are distinct from ring-chlorinated xylenes. They are industrial intermediates used in the synthesis of high-performance polymers (e.g., Kevlar precursors) and herbicides.
Toxicological Core:
The toxicity of HCX is driven by rapid hydrolytic instability . Upon contact with biological moisture (mucosa, lung surfactant, intracellular fluid), the trichloromethyl groups (
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Primary Hazard: Category 1C Corrosive. Causes severe, irreversible skin, eye, and respiratory tract burns.
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Systemic Hazard: Hepatic and renal toxicity (fatty degeneration) observed in rodent models, likely secondary to lipid peroxidation and pH-dependent tissue necrosis.
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Genotoxicity: Data is equivocal; however, the structural analogue benzotrichloride is a known carcinogen. HCX should be handled as a potential alkylating agent until hydrolyzed.
PART 2: CHEMICAL ARCHITECTURE & PHYSICOCHEMICAL PROPERTIES
The toxicokinetic behavior of HCX is dictated by its lipophilicity and electrophilic reactivity.
| Property | Data (1,4-Isomer) | Toxicological Implication |
| Molecular Formula | High halogen content increases lipophilicity. | |
| Molecular Weight | 312.83 g/mol | Facilitates passive diffusion across membranes. |
| Physical State | White Crystalline Solid | Dust inhalation is a critical exposure route. |
| Log Kow | ~5.2 (Predicted) | High potential for bioaccumulation in lipid-rich tissues (brain, liver) prior to hydrolysis. |
| Reactivity | Hydrolytically Unstable | Reacts with water to form Terephthalic Acid + 6 HCl. |
| Vapor Pressure | Low (Solid at STP) | Inhalation hazard is primarily from dust/aerosol, not vapor. |
PART 3: TOXICOKINETICS (ADME)
The ADME profile of HCX is unique: it acts as a "pro-drug" for localized acid generation.
Absorption
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Inhalation: Rapid uptake of dust particles into the alveolar region. The lipophilic nature allows penetration of the surfactant layer before hydrolysis occurs, leading to deep tissue chemical burns.
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Dermal: Slow absorption through intact skin due to solid state, but hydrolysis on moist skin disrupts the stratum corneum, accelerating absorption of the parent compound and acid byproducts.
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Oral: Minimally toxic if neutralized, but corrosive to the esophagus and stomach lining in native form.
Distribution
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Transient distribution to lipid-rich organs (liver, kidney, adipose).
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No long-term retention of the parent molecule is expected due to spontaneous hydrolysis.
Metabolism (Hydrolysis Pathway)
The metabolic fate is abiotic or enzyme-assisted hydrolysis. The trichloromethyl group is an electrophilic center that is attacked by water.
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Step 1:
(Acid Chloride formation) -
Step 2:
(Carboxylic Acid formation)
DOT Visualization: Metabolic Hydrolysis Pathway
Caption: Stepwise hydrolysis of hexachloro-p-xylene releases significant molar equivalents of HCl, driving local toxicity.
Excretion
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Metabolites: Excreted primarily in urine as terephthalic acid (or isophthalic acid for the meta-isomer).
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Clearance: Terephthalic acid is rapidly cleared by the kidneys (half-life < 24h in rats), but high doses can cause crystalluria and bladder stones.
PART 4: TOXICODYNAMICS & MECHANISM OF ACTION
Mechanism 1: Acid-Mediated Coagulative Necrosis
The release of 6 moles of HCl per mole of HCX creates a localized hyper-acidic environment.
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Cellular Impact: Protein denaturation, membrane lipid bilayer disruption, and immediate cell death (necrosis).
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Target Tissues: Alveolar epithelium (inhalation), corneal stroma (eye contact), gastric mucosa (ingestion).
Mechanism 2: Alkylation Potential (Theoretical)
Before full hydrolysis, the intermediate acid chlorides (e.g., terephthaloyl chloride) are highly reactive electrophiles.
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Reaction: They can acylate nucleophilic residues (lysine, cysteine) on cellular proteins.
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Consequence: Formation of protein adducts, potentially leading to hapten-mediated immune sensitization or enzymatic inhibition.
PART 5: TOXICOLOGICAL PROFILE DATA
| Endpoint | Result (Rat/Rabbit Models) | Classification |
| Acute Oral LD50 | ~3,200 mg/kg (Rat) | Category 5 (Low Toxicity) |
| Acute Dermal LD50 | > 2,000 mg/kg (Rabbit) | Category 5 (Low Toxicity) |
| Skin Corrosion | Corrosive (Category 1C) | Causes visible necrosis < 4h exposure. |
| Eye Irritation | Severe Damage (Category 1) | Risk of corneal opacity and blindness. |
| Sensitization | Negative (Guinea Pig) | Not a skin sensitizer. |
| Repeated Dose (28-day) | NOAEL ~15 mg/kg/day | Target organs: Liver (weight increase), Kidney. |
| Carcinogenicity | Inconclusive | Structural alert (Benzotrichloride is Carc.[1] 1B). |
Note on Oral Toxicity: The high LD50 value is misleading. While the systemic lethality is low, the local damage to the GI tract at lower doses is severe.
PART 6: EXPERIMENTAL PROTOCOLS FOR HANDLING & TESTING
Researchers evaluating HCX must use modified protocols to account for its corrosive nature and hydrolytic instability.
Protocol A: Preparation of Dosing Vehicle
Standard aqueous vehicles (PBS, saline) cannot be used as they trigger immediate hydrolysis.
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Vehicle Selection: Use anhydrous Corn Oil or Arachis Oil.
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Preparation: Weigh HCX in a glove box (low humidity). Disperse in oil using a glass homogenizer (avoid plastics that may be leached).
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Stability Check: Verify stability by NMR (
peak) immediately before dosing.
Protocol B: In Vitro Cytotoxicity Workflow
Because HCX acidifies culture media, false positives are common in standard MTT assays.
DOT Visualization: Experimental Decision Tree
Caption: Workflow to distinguish intrinsic chemical toxicity from pH-mediated artifacts in vitro.
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Buffer System: Supplement media with 25mM HEPES to counteract acidification.
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Controls: Include a "pH-matched" control (media acidified with HCl to the same pH as the HCX treatment) to differentiate acidity effects from molecular toxicity.
PART 7: REFERENCES
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6233, 1,4-Bis(trichloromethyl)benzene. Retrieved from [Link]
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OECD SIDS. (2004). SIDS Initial Assessment Report: Benzotrichloride (CAS 98-07-7). [Structural Analogue Data]. UNEP Publications.
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European Chemicals Agency (ECHA). (2023). Registration Dossier:
-hexachloro-p-xylene. Retrieved from [Link] -
U.S. EPA. (2010). Toxicological Review of Chlorinated Benzenes and derivatives. Integrated Risk Information System (IRIS).
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Rondestvedt, C. S. (1976).[2] "New Syntheses of Aromatic Acid Chlorides from Trichloromethylarenes". The Journal of Organic Chemistry, 41(22), 3569–3574.[2]
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Safe Work Australia. (2016).[3] Human Health Tier II Assessment: Benzene, 1-chloro-4-(trichloromethyl)-. Retrieved from [Link]
